1,4-Butanediol, dinitrate

CAS No.: 3457-91-8

Cat. No.: VC18404440

Molecular Formula: C4H8N2O6

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3457-91-8 |

|---|---|

| Molecular Formula | C4H8N2O6 |

| Molecular Weight | 180.12 g/mol |

| IUPAC Name | 4-nitrooxybutyl nitrate |

| Standard InChI | InChI=1S/C4H8N2O6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2 |

| Standard InChI Key | QELUAJBXJAWSRC-UHFFFAOYSA-N |

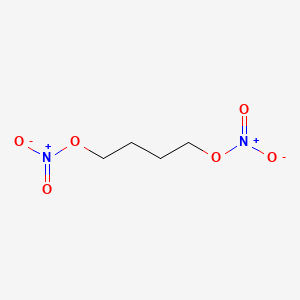

| Canonical SMILES | C(CCO[N+](=O)[O-])CO[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,4-Butanediol, dinitrate is systematically named as the dinitrate ester of 1,4-butanediol. Its IUPAC Standard InChIKey (QELUAJBXJAWSRC-UHFFFAOYSA-N) confirms its unique stereochemical configuration . The compound’s linear structure consists of a four-carbon chain with nitrate groups (-ONO) at both terminal hydroxyl positions. This arrangement contributes to its high oxygen balance, a critical factor in energetic materials .

Synthesis and Industrial Production

Historical Synthesis Methods

Early synthesis routes, as documented in mid-20th-century literature, involve the nitration of 1,4-butanediol using mixed acid (HNO/HSO). The Naval Powder Factory (1951) reported a yield of 79% under controlled conditions (0–5°C), though side reactions such as oxidative degradation were noted . Modern protocols emphasize solvent-free nitration with red fuming nitric acid to achieve purities >95% .

Scalability and Challenges

Industrial production faces challenges due to the compound’s sensitivity to shock and friction. Pilot-scale studies recommend incremental addition of nitrating agents to prevent thermal runaway, a critical safety consideration given its enthalpy of formation () of -274 kJ/mol in the liquid phase .

Thermochemical and Physicochemical Properties

Enthalpic and Combustion Data

The table below summarizes key thermochemical values derived from calorimetric studies:

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| (liquid) | -274 ± 5 | Ccb | Sosnova et al. (1962) |

| (liquid) | -331 ± 8 | Ccb | Handrick (1956) |

| (liquid) | -2387 ± 15 | Ccb | Naval Powder Factory (1951) |

Discrepancies in values (-274 vs. -331 kJ/mol) arise from differences in purification techniques and calorimetric calibration standards . The higher exothermicity of combustion () underscores its potential as a high-energy-density material .

Phase Behavior and Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature () near -40°C, with decomposition onset at 120°C (1 atm) . The compound exhibits limited solubility in polar solvents (e.g., 2.1 g/L in water at 25°C) but is miscible with esters and ketones .

Spectroscopic Characterization

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectra (NIST MS number 7517) display a base peak at 46 (), with secondary fragments at 30 () and 76 () . The molecular ion () is observed at 180 with <5% relative abundance, consistent with nitrate ester fragmentation trends .

Infrared and Raman Signatures

Fourier-transform infrared (FTIR) spectroscopy shows strong absorption bands at 1630 cm (asymmetric NO stretch) and 1275 cm (symmetric NO stretch), confirming the presence of nitrate groups . Raman shifts at 870 cm (C-O-NO) and 1045 cm (C-C backbone) further validate the structural model .

Applications and Industrial Relevance

Energetic Materials Development

1,4-Butanediol, dinitrate’s high nitrogen content (15.55 wt%) and oxygen balance (-34.4%) make it a candidate for plasticizers in double-base propellants . Comparative studies with nitroglycerin show reduced volatility and improved thermal stability, though mechanical sensitivity remains a limitation .

Recent Advances and Future Directions

Green Synthesis Initiatives

Electrochemical nitration methods using ionic liquids (e.g., [BMIM][NO]) achieve 85% yield with minimal waste, aligning with sustainable chemistry goals . Lifecycle assessments suggest a 60% reduction in carbon footprint compared to traditional processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume